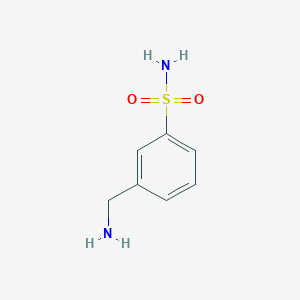

3-(Aminomethyl)benzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of 3-(Aminomethyl)benzenesulfonamide and its derivatives involves various chemical reactions that include amide bond formation, sulfonation, and amination. For example, a study on the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride highlights the reaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, indicating the complexity and specificity of reactions involved in synthesizing sulfonamide derivatives (Rublova et al., 2017).

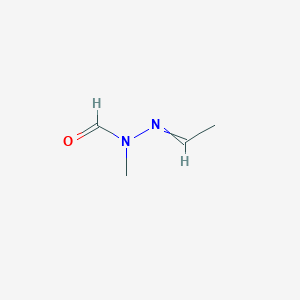

Molecular Structure Analysis

The molecular structure of sulfonamide compounds like 3-(Aminomethyl)benzenesulfonamide is crucial for their chemical behavior. Studies employing X-ray diffraction have provided insights into their crystal and molecular structures. One such study details the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, offering valuable information on the equilibrium between neutral tautomeric forms and acid-base equilibrium constants (Kovalchukova et al., 2013).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including N-alkylation, which leads to the formation of amino-(N-alkyl)benzenesulfonamides. A study demonstrated the potential for recognizing different types of amino groups in the N-alkylation of complex molecules with alcohols, highlighting the specificity and efficiency of these reactions (Lu et al., 2015).

Physical Properties Analysis

The physical properties of 3-(Aminomethyl)benzenesulfonamide, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The molecular structure and conformations of benzenesulfonamide have been investigated through gas electron diffraction and quantum chemical methods, providing insights into its conformational properties and the influence on physical characteristics (Petrov et al., 2006).

Chemical Properties Analysis

The chemical properties of 3-(Aminomethyl)benzenesulfonamide, including reactivity, stability, and interactions with other compounds, are essential for its application in various fields. For instance, the study on effective recognition of different types of amino groups illustrates how specific chemical properties can be exploited for synthetic applications (Lu et al., 2015).

Scientific Research Applications

1. Anticancer and Antimicrobial Agents

- Application Summary: Benzenesulfonamide derivatives have been synthesized and studied for their inhibitory effect on carbonic anhydrase IX, a gene overexpressed in many solid tumors. Selective inhibition of this gene can be a useful target for discovering novel antiproliferative agents .

- Methods of Application: The derivatives were synthesized via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .

- Results: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times .

2. Inhibitors of Human Carbonic Anhydrases

- Application Summary: 4-Aminomethyl- and aminoethyl-benzenesulfonamide derivatives with 1,3,5-triazine disubstituted with a pair of identical amino acids have been synthesized. These compounds have been investigated in in vitro inhibition studies towards human carbonic anhydrases I, II, IV and tumor-associated isozymes IX and XII .

- Methods of Application: The derivatives were synthesized using optimized synthetic, purification, and isolation procedures .

- Results: The experimental results revealed the strongest inhibition of human carbonic anhydrase XII with low nanomolar inhibitory constants (K s) for the derivatives with amino acids possessing non-polar side chains (7.5–9.6 nM) .

3. Antiviral Drug Design

- Application Summary: Schiff bases of benzenesulfonamide have been extensively investigated in numerous industrial and pharmacological applications, including antiviral drug design .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these investigations were not specified in the source .

4. Antiproliferative Agents

- Application Summary: New aryl thiazolone–benzenesulfonamides have been synthesized and evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .

- Methods of Application: The derivatives were synthesized via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .

- Results: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times .

5. Enzyme Inhibition

- Application Summary: Three sulfonamides derivatives showed excellent enzyme inhibition against carbonic anhydrase IX with IC 50 10.93–25.06 nM and against carbonic anhydrase II with IC 50 1.55–3.92 μM .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The derivatives revealed their remarkable selectivity for carbonic anhydrase IX over carbonic anhydrase II .

6. Antiviral Drug Design

- Application Summary: Schiff bases of benzenesulfonamide have been extensively investigated in numerous industrial and pharmacological applications, including antiviral drug design .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The effective concentration of compounds to reduce the virus-induced pathogenicity in cells was found to be around 4 µg/ml when substituted with certain compounds .

4. Anticancer and Antimicrobial Agents

- Application Summary: New aryl thiazolone–benzenesulfonamides have been synthesized and evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .

- Methods of Application: The derivatives were synthesized via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .

- Results: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times .

5. Enzyme Inhibition

- Application Summary: Three sulfonamides derivatives showed excellent enzyme inhibition against carbonic anhydrase IX with IC 50 10.93–25.06 nM and against carbonic anhydrase II with IC 50 1.55–3.92 μM .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The derivatives revealed their remarkable selectivity for carbonic anhydrase IX over carbonic anhydrase II .

6. Antiviral Drug Design

- Application Summary: Schiff bases of benzenesulfonamide have been extensively investigated in numerous industrial and pharmacological applications, including antiviral drug design .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The effective concentration of compounds to reduce the virus-induced pathogenicity in cells was found to be around 4 µg/ml when substituted with certain compounds .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(aminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNENXADRSCEPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588397 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)benzenesulfonamide | |

CAS RN |

628298-58-8 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.